5-Norbornene-2,3-dicarbonyl chloride, trans-
Overview
Description
5-Norbornene-2,3-dicarbonyl chloride, trans-: is a chemical compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol . . This compound is characterized by its clear, colorless to yellowish liquid appearance . It is commonly used in various chemical reactions and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Norbornene-2,3-dicarbonyl chloride, trans- typically involves the reaction of norbornene derivatives with thionyl chloride or oxalyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Norbornene derivative} + \text{Thionyl chloride} \rightarrow \text{5-Norbornene-2,3-dicarbonyl chloride, trans-} + \text{By-products} ]
Industrial Production Methods: In industrial settings, the production of 5-Norbornene-2,3-dicarbonyl chloride, trans- is scaled up using similar synthetic routes. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity . The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Norbornene-2,3-dicarbonyl chloride, trans- undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids.
Polymerization Reactions: It can undergo interfacial polymerization with diamines to form polyamide membranes.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Reacts to form esters, often requiring a catalyst.
Water: Hydrolyzes to form carboxylic acids.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
Chemistry: 5-Norbornene-2,3-dicarbonyl chloride, trans- is used in the synthesis of various polymers and copolymers. It serves as a monomer in ring-opening metathesis polymerization (ROMP) to produce functionalized polymers .
Biology and Medicine: In biological research, it is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality . It is also explored for drug delivery applications due to its ability to form stable polymeric structures.
Industry: In the industrial sector, it is used in the production of high-performance coatings, adhesives, and membranes. Its reactivity with various nucleophiles makes it a valuable intermediate in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Norbornene-2,3-dicarbonyl chloride, trans- involves its reactivity with nucleophiles. The compound’s acyl chloride groups readily react with nucleophiles to form covalent bonds, leading to the formation of amides, esters, or carboxylic acids . This reactivity is exploited in polymerization reactions, where it acts as a monomer to form polymer chains through covalent bonding.
Comparison with Similar Compounds
- cis-5-Norbornene-endo-2,3-dicarboxylic acid
- cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
- 5-Norbornene-2-carboxylic acid
Uniqueness: 5-Norbornene-2,3-dicarbonyl chloride, trans- is unique due to its trans-configuration, which imparts distinct reactivity and physical properties compared to its cis-counterparts . This configuration allows for specific polymerization and substitution reactions that are not as efficient with the cis-isomers.
Properties
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h1-2,4-7H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANQIAARVSWKKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963447 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4582-21-2, 707-80-2 | |
Record name | 5-Norbornene-2,3-dicarbonyl chloride, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004582212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC512760 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512760 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Norbornene-2, trans- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-endo,3-exo)-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.698 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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